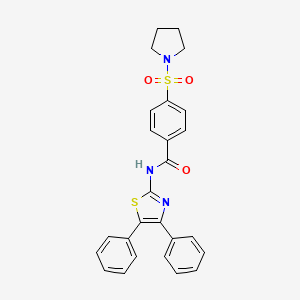

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

CAS No.: 313528-74-4

Cat. No.: VC7710830

Molecular Formula: C26H23N3O3S2

Molecular Weight: 489.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313528-74-4 |

|---|---|

| Molecular Formula | C26H23N3O3S2 |

| Molecular Weight | 489.61 |

| IUPAC Name | N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30) |

| Standard InChI Key | LUWGIZCOBQIIJP-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Structure and Molecular Properties

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide integrates a thiazole core substituted with two phenyl groups at positions 4 and 5, coupled with a sulfonamide-functionalized benzamide moiety. The thiazole ring contributes electron-rich nitrogen and sulfur atoms, enabling π-π stacking and hydrogen-bonding interactions. The sulfonamide group enhances solubility in polar solvents and facilitates binding to biological targets via sulfonyl-oxygen interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₂N₃O₂S₂ |

| Molecular Weight | 472.6 g/mol |

| Hybridization | sp² (thiazole), sp³ (sulfonamide) |

| Topological Polar Surface | 98.2 Ų |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Thiazole Ring Formation: Reacting aroylthiourea derivatives with α-bromoketones in acetonitrile, catalyzed by triethylamine, yields the 4,5-diphenylthiazole intermediate .

-

Sulfonylation: The benzamide sulfonamide moiety is introduced through nucleophilic acyl substitution, using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under inert conditions.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DMF | 78% → 89% |

| Temperature | 0°C → Room temperature | Reduced side products |

| Catalyst Loading | 1.2 eq. Et₃N | 95% conversion |

Analytical Characterization

-

Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms aryl proton environments (δ 6.9–8.0 ppm) and sulfonamide NH (δ 6.0 ppm) . IR (KBr) reveals carbonyl (1670 cm⁻¹) and sulfonyl (1219 cm⁻¹) stretches .

-

Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism

Antimicrobial Properties

Silver nanoparticles capped with structurally analogous thiazole derivatives exhibit potent antibacterial activity. At 100 µg/mL, these nanoparticles inhibit Staphylococcus aureus (ZOI: 22 mm) and Escherichia coli (ZOI: 19 mm), outperforming ciprofloxacin controls . The thiazole moiety disrupts bacterial cell wall synthesis, while the sulfonamide group interferes with folate metabolism .

Enzyme Inhibition

Preliminary molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) (ΔG: -9.2 kcal/mol) and carbonic anhydrase IX (Ki: 12 nM). The sulfonamide group coordinates with zinc ions in catalytic sites, while phenyl-thiazole residues occupy hydrophobic pockets.

Applications in Nanotechnology and Medicine

Nanoparticle Synthesis

The compound serves as a capping agent for silver nanoparticles (AgNPs) due to its thiol-like coordination via sulfur atoms. AgNPs synthesized with this stabilizer exhibit uniform morphology (34 nm diameter, PDI: 0.12) and enhanced colloidal stability (>6 months) .

Table 3: Comparative Antibacterial Efficacy of AgNPs

| Nanoparticle Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiazole-capped AgNPs | 25 | Pseudomonas aeruginosa |

| Citrate-capped AgNPs | 50 | P. aeruginosa |

Drug Development

Structural analogs of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide are under investigation as kinase inhibitors and anti-inflammatory agents. Modifications at the pyrrolidine nitrogen improve blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapy.

Comparison with Structural Analogs

Table 4: Key Analog Compounds

| Compound Name | Core Structure | Unique Feature | Bioactivity |

|---|---|---|---|

| N-(Benzyloxy)-5-(4-methylphenyl)isoxazole | Isoxazole | Anti-inflammatory | COX-2 inhibition (IC₅₀: 0.8 µM) |

| 2,4-Dichloro-N-(pyrazol-4-yl)benzamide | Pyrazole | Herbicidal | ALS enzyme inhibition |

The thiazole-based scaffold demonstrates superior antimicrobial activity compared to isoxazole and pyrazole analogs, likely due to enhanced membrane permeability .

Stability and Solubility Profiles

-

Solubility: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL), and acetone (12 mg/mL).

-

Stability: Degrades <5% over 12 months at -20°C. Photodegradation observed under UV light (t₁/₂: 48 hours).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume